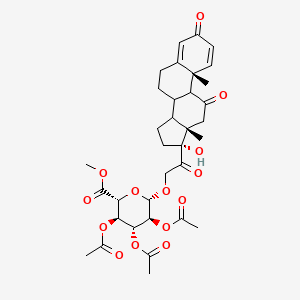
2,3,4-Triacetyl Prednisone Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Triacetyl Prednisone Glucuronide is a synthetic glucuronide derivative of prednisone, an adrenocortical steroid. This compound is an intermediate in the synthesis of Prednisone Glucuronide Sodium Salt, which is a metabolite of prednisone. Prednisone is widely used for its anti-inflammatory and immunosuppressive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triacetyl Prednisone Glucuronide involves the glucuronidation of prednisone. This process typically requires the activation of the glucuronic acid component, which is then attached to the prednisone molecule. The reaction conditions often involve the use of catalysts such as zinc bromide and reagents like methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide .
Industrial Production Methods: Industrial production of glucuronides, including this compound, often involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferase enzymes. This method ensures high specificity and yield .
化学反応の分析
Types of Reactions: 2,3,4-Triacetyl Prednisone Glucuronide undergoes various chemical reactions, including:
Oxidation: The glucuronic acid component can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glucuronic acid moiety.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitrogen dioxide, and hydrogen peroxide are commonly used oxidizing agents.
Catalysts: Zinc bromide is often used as a catalyst in glycosylation reactions.
Major Products: The major products formed from these reactions include various glucuronide derivatives, which can be further utilized in the synthesis of bioactive molecules .
科学的研究の応用
2,3,4-Triacetyl Prednisone Glucuronide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucuronide derivatives.
Biology: It is studied for its role in glucuronidation processes and its impact on drug metabolism.
Medicine: Prednisone glucuronides are investigated for their therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the production of pharmaceuticals and as a building block in chemical synthesis.
作用機序
The mechanism of action of 2,3,4-Triacetyl Prednisone Glucuronide involves its conversion to Prednisone Glucuronide Sodium Salt, which exerts anti-inflammatory effects by binding to glucocorticoid receptors. This binding leads to the dissociation of heat shock proteins and the translocation of the glucocorticoid receptor to the nucleus, where it can modulate gene expression . The compound also influences various molecular pathways involved in inflammation and immune response .
類似化合物との比較
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol Glucuronide: A major metabolite of paracetamol involved in its excretion.
Propofol Glucuronide: A metabolite of the anesthetic propofol.
Uniqueness: 2,3,4-Triacetyl Prednisone Glucuronide is unique due to its specific role as an intermediate in the synthesis of Prednisone Glucuronide Sodium Salt. Its structure allows for targeted glucuronidation, making it a valuable compound in the synthesis of bioactive glucuronides.
特性
分子式 |
C34H42O14 |
|---|---|
分子量 |
674.7 g/mol |
IUPAC名 |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H42O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-22,25-29,31,42H,7-8,10,12,14-15H2,1-6H3/t21?,22?,25?,26-,27-,28-,29+,31+,32+,33+,34+/m1/s1 |
InChIキー |
NFXRPGMRHVVSKR-BOOHZBNZSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CCC3[C@@]2(CC(=O)C4C3CCC5=CC(=O)C=C[C@]45C)C)O)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(=O)C4C3CCC5=CC(=O)C=CC45C)C)O)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



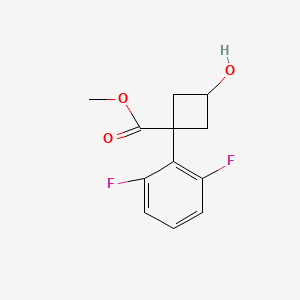
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)


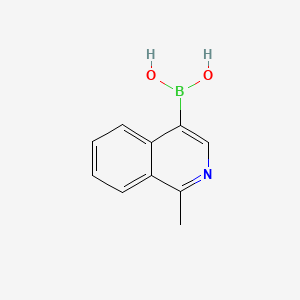

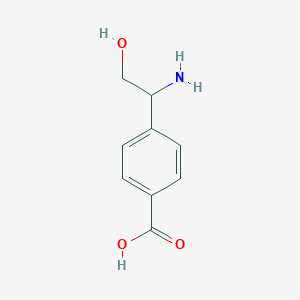
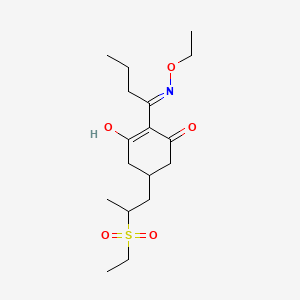
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
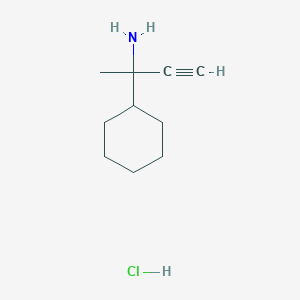
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
